2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride
Description
2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride is a fluorinated piperidine derivative characterized by a fluoro-substituted acetic acid moiety attached to the 4-position of the piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is structurally related to inhibitors of soluble epoxide hydrolase (sEH) and other enzymes, where the piperidine ring serves as a pharmacophore for binding interactions . The fluorine atom at the α-position of the acetic acid group may influence electronic properties, metabolic stability, and bioavailability .
Properties
IUPAC Name |
2-fluoro-2-piperidin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c8-6(7(10)11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIZYNCEQWVNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like halogenation, nucleophilic substitution, and acid-base reactions. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of piperidine, including 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride, exhibit significant analgesic and anti-inflammatory properties. It has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation pathways. Inhibiting sEH can lead to reduced inflammatory responses, making this compound a candidate for pain management therapies .
Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through fluorination enhances receptor binding affinity and alters metabolic pathways, which is essential in designing drugs with improved efficacy and reduced side effects.
Therapeutic Uses
In addition to its analgesic properties, compounds related to 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride have been explored for their potential in treating thrombotic disorders, cancer, and conditions involving increased bone resorption such as osteoporosis. The compound's structural characteristics allow it to interact with integrin receptors, which play a role in wound healing and bone health .
Research Findings and Case Studies
Case Study: Soluble Epoxide Hydrolase Inhibition
In a study published in Pharmaceuticals, researchers synthesized various piperidine derivatives, including those based on 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride. These compounds were tested for their ability to inhibit sEH, demonstrating promising results that suggest potential therapeutic applications in managing inflammatory diseases .
Case Study: Drug Interaction Studies
Interaction studies have shown that 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride exhibits notable binding affinity to specific biological targets. This property is critical for drug design as it helps predict the efficacy of new pharmaceutical agents derived from this compound.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-2-(piperidin-4-yl)acetic acid hydrochloride with structurally analogous compounds, focusing on synthesis, substituent effects, and pharmacological relevance:
Key Observations :
Synthesis Efficiency: Electron-withdrawing groups (e.g., cyano in 9b) improve reaction yields (65%) compared to bulky substituents (e.g., t-Boc in 9c, 39%) . Fluorination at the α-position (as in the target compound) requires specialized reagents like Selectfluor® or fluorinated diazonium salts, which may complicate isolation due to decomposition risks .
Structural and Functional Impact :
- Piperidine Positional Isomerism : Piperidin-4-yl derivatives (e.g., target compound) exhibit different binding modes compared to piperidin-2-yl analogs (e.g., methyl ester derivative ), affecting target enzyme selectivity.
- Acid vs. Ester Derivatives : The carboxylic acid group in the target compound enhances hydrogen-bonding interactions with enzymes, whereas ester derivatives (e.g., methyl ester ) improve membrane permeability.
Pharmacological Relevance: The target compound’s fluorine atom may reduce metabolic oxidation, extending half-life compared to non-fluorinated analogs like 2-(piperidin-4-yl)acetic acid hydrochloride .
Biological Activity
2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse research studies, including in vitro and in vivo evaluations, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a fluorinated acetic acid moiety linked to a piperidine ring. Its chemical formula is C7H12ClFNO2, and it has been characterized for various physicochemical properties that influence its biological activity.
Biological Activity Overview
Research indicates that 2-fluoro-2-(piperidin-4-yl)acetic acid hydrochloride exhibits a range of biological activities, primarily focusing on its potential as an anti-inflammatory and analgesic agent. It has also been studied for its interactions with various biological targets.
The mechanism of action involves the compound's ability to interact with specific receptors and enzymes, leading to modulation of biochemical pathways. Similar compounds have shown effects on pathways related to inflammation and pain perception, suggesting that this compound may act through analogous mechanisms.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cell cultures.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, although further research is needed to establish a broader spectrum of activity.
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of 2-fluoro-2-(piperidin-4-yl)acetic acid hydrochloride:
- Anti-inflammatory Effects : Animal models have shown that the compound can significantly reduce inflammation markers, suggesting its use in treating inflammatory diseases.
- Pain Relief : Behavioral assays indicate that the compound may possess analgesic properties comparable to established pain relief medications.
Data Table: Summary of Biological Activities
Case Studies
- Case Study 1 : A study evaluated the anti-inflammatory effects of 2-fluoro-2-(piperidin-4-yl)acetic acid hydrochloride in a rat model of arthritis. Results indicated significant reductions in swelling and pain scores compared to control groups.
- Case Study 2 : Another investigation focused on its antimicrobial properties, where it was tested against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, warranting further exploration into its therapeutic applications.
Q & A
Q. What strategies validate the compound’s role in PROTAC development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
